Methyl 3-acetyl-3-methylhex-5-ynoate

Description

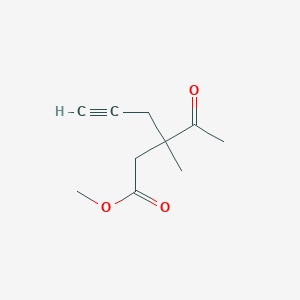

Methyl 3-acetyl-3-methylhex-5-ynoate is a structurally complex ester featuring a hex-5-ynoate backbone with acetyl (C(O)CH₃) and methyl (CH₃) substituents at the 3-position. The compound combines an alkyne group (C≡C) at position 5–6, an ester moiety (COOCH₃), and two branching groups (acetyl and methyl), which collectively influence its reactivity, solubility, and applications in organic synthesis.

Properties

CAS No. |

61031-99-0 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 3-acetyl-3-methylhex-5-ynoate |

InChI |

InChI=1S/C10H14O3/c1-5-6-10(3,8(2)11)7-9(12)13-4/h1H,6-7H2,2-4H3 |

InChI Key |

XSHZBFOQEMGHEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(CC#C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-3-methylhex-5-ynoate typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methylhex-5-ynoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-3-methylhex-5-ynoate undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation can reduce the triple bond to a double or single bond, forming alkenes or alkanes.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 3-acetyl-3-methylhex-5-ynoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-3-methylhex-5-ynoate involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The acetyl group can undergo hydrolysis, releasing acetic acid and forming a more reactive intermediate that can interact with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Methyl 2-Acetyl-3-(3-Nitrophenyl)-5-Oxohexanoate (): Molecular Formula: C₁₅H₁₇NO₆ Functional Groups: Ester, ketone, nitrophenyl, acetyl. Key Differences: The nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. The oxo group at position 5 contrasts with the alkyne in the target compound, altering conjugation and stability .

Methyl Propiolate (HC≡C-COOCH₃):

Physical and Chemical Properties

The table below summarizes inferred and literature-derived properties:

Notes:

- The target compound’s alkyne and bulky substituents reduce water solubility compared to hydroxylated esters .

- Nitro groups (e.g., in ’s compound) increase molecular weight and thermal stability .

Research Findings and Implications

Synthetic Utility: The alkyne in this compound is valuable for constructing complex heterocycles, while its analogs (e.g., nitro-substituted esters) are better suited for electrophilic aromatic substitutions .

Thermal Stability :

- The triple bond in the target compound may lower thermal stability compared to saturated esters like methyl 2-hydroxyacetate, necessitating careful handling during high-temperature reactions .

Solubility Challenges :

- Hydrophobic substituents (acetyl, methyl) limit aqueous solubility, suggesting compatibility with organic solvents (e.g., DCM, THF) for industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 3-acetyl-3-methylhex-5-ynoate, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via a multi-step approach involving:

- Esterification : Reacting the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄).

- Acetylation : Introducing the acetyl group using acetyl chloride in the presence of a base (e.g., pyridine) to prevent side reactions.

- Alkyne functionalization : Utilizing Sonogashira coupling for introducing the hex-5-yne moiety under palladium catalysis .

- Optimization : Yield improvements are achieved by controlling temperature (0–5°C for acetylation to minimize hydrolysis) and using anhydrous solvents.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the acetyl group (δ ~2.1 ppm) and alkyne protons (δ ~1.8–2.0 ppm).

- FT-IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) and detects impurities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies involve:

- Thermal analysis : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.

- Light sensitivity : Storage in amber vials at –20°C prevents photodegradation of the alkyne and acetyl groups.

- Humidity tests : Karl Fischer titration monitors moisture uptake, which can hydrolyze the ester group .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Methodology :

- Kinetic studies : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., over-acetylation or alkyne dimerization).

- Computational modeling : DFT calculations predict energy barriers for side reactions, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI co-catalysts) .

- Isolation of by-products : Column chromatography separates side products for structural elucidation via X-ray crystallography .

Q. How do steric and electronic effects influence the compound’s reactivity in Diels-Alder reactions?

- Methodology :

- Substituent analysis : Compare reaction rates with dienophiles of varying electron density (e.g., electron-deficient vs. electron-rich dienes).

- Kinetic isotope effects : Deuterium labeling at the acetyl group assesses steric hindrance during cycloaddition.

- Theoretical studies : Frontier Molecular Orbital (FMO) theory predicts regioselectivity .

Q. What role does this compound play in modular synthesis of bioactive molecules?

- Methodology :

- Click chemistry : The alkyne group participates in Huisgen cycloaddition with azides to generate triazole-linked prodrugs.

- Enzyme inhibition assays : Test acetylated derivatives for activity against acetylcholinesterase using Ellman’s method .

- Structure-Activity Relationship (SAR) : Modify the methylhexynyl chain to correlate structural changes with bioactivity .

Q. How can contradictory data on the compound’s catalytic hydrogenation efficiency be resolved?

- Methodology :

- Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., catalyst poisoning by sulfur impurities) .

- Controlled replication : Repeat experiments under standardized conditions (H₂ pressure, Pd/C loading) while monitoring reaction progress via GC-MS .

Q. What degradation pathways dominate under environmental conditions, and how can they be monitored?

- Methodology :

- Hydrolysis studies : Track ester cleavage via pH-dependent UV-Vis spectroscopy (λ = 260 nm for liberated carboxylic acid).

- Photolysis : Expose to UV light (254 nm) and analyze products using High-Resolution Mass Spectrometry (HRMS).

- Microbial degradation : Use soil microcosms with LC-QTOF-MS to identify biodegradation metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.